molecular formula C18H29BrO B14610027 2-Bromo-4-tert-butyl-1-(octyloxy)benzene CAS No. 57685-36-6

2-Bromo-4-tert-butyl-1-(octyloxy)benzene

Cat. No.: B14610027
CAS No.: 57685-36-6
M. Wt: 341.3 g/mol
InChI Key: HBDAFSIIZLXXDK-UHFFFAOYSA-N
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Description

2-Bromo-4-tert-butyl-1-(octyloxy)benzene is a brominated aromatic compound featuring three distinct substituents:

  • Bromo (Br) at the ortho-position (C2),
  • tert-Butyl (t-Bu) at the para-position (C4),
  • Octyloxy (C₈H₁₇O) at the meta-position (C1).

This compound combines steric bulk (from the tert-butyl group), lipophilicity (from the octyloxy chain), and reactivity (from the bromine atom), making it valuable in organic synthesis and materials science. Its applications include serving as a monomer in polymer blends and a ligand in catalytic systems .

Properties

CAS No.

57685-36-6

Molecular Formula

C18H29BrO

Molecular Weight

341.3 g/mol

IUPAC Name

2-bromo-4-tert-butyl-1-octoxybenzene

InChI

InChI=1S/C18H29BrO/c1-5-6-7-8-9-10-13-20-17-12-11-15(14-16(17)19)18(2,3)4/h11-12,14H,5-10,13H2,1-4H3

InChI Key

HBDAFSIIZLXXDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation to Install tert-Butyl Group

Starting Material : Bromobenzene or phenol derivatives.
Reaction :
$$
\text{C}6\text{H}5\text{Br} + (\text{CH}3)3\text{CCl} \xrightarrow{\text{AlCl}_3} \text{4-tert-butylbromobenzene}
$$
Conditions :

  • Catalyst: AlCl₃ (1.2 equiv) in CH₂Cl₂ at 0–5°C.
  • Yield: 78–82% for tert-butyl introduction.

Limitations : Competitive ortho/para alkylation requires careful stoichiometry.

Bromination at Position 2

Intermediate : 4-tert-Butylbromobenzene.
Reaction :
$$
\text{4-tert-butylbromobenzene} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{2-bromo-4-tert-butylbromobenzene}
$$
Conditions :

  • Br₂ (1.1 equiv), FeBr₃ (5 mol%) in CCl₄ at 40°C.
  • Yield: 89%.

Regioselectivity : FeBr₃ directs bromine ortho to the tert-butyl group due to steric and electronic effects.

Route 2: Direct Bromination of Pre-Functionalized Intermediates

Synthesis of 1-Octyloxy-4-tert-butylbenzene

Starting Material : 4-tert-Butylphenol.
Reaction :
$$
\text{4-tert-Butylphenol} + \text{C}8\text{H}{17}\text{Br} \xrightarrow{\text{NaOH}} \text{1-Octyloxy-4-tert-butylbenzene}
$$
Conditions :

  • NaOH (2.5 equiv), ethanol, reflux, 6 hours.
  • Yield: 91%.

Regioselective Bromination at Position 2

Intermediate : 1-Octyloxy-4-tert-butylbenzene.
Reaction :
$$
\text{1-Octyloxy-4-tert-butylbenzene} + \text{NBS} \xrightarrow{\text{BPO, CCl}_4} \text{Target Compound}
$$
Conditions :

  • N-Bromosuccinimide (NBS, 1.05 equiv), benzoyl peroxide (BPO, 1 mol%), CCl₄, reflux.
  • Yield: 76%.

Mechanism : Radical bromination favors the ortho position due to the octyloxy group’s electron-donating effect.

Key Data :

Step Reagents Solvent Temp (°C) Yield (%) Source
Etherification C₈H₁₇Br, NaOH EtOH 78 91
Bromination NBS, BPO CCl₄ 80 76

Route 3: Coupling Reactions for Sequential Substitution

Ullmann Coupling for Octyloxy Installation

Intermediate : 2-Bromo-4-tert-butyliodobenzene.
Reaction :
$$
\text{2-Bromo-4-tert-butyliodobenzene} + \text{C}8\text{H}{17}\text{OH} \xrightarrow{\text{CuI, L-Proline}} \text{Target Compound}
$$
Conditions :

  • CuI (10 mol%), L-Proline (20 mol%), K₃PO₄, DMSO, 110°C, 48 hours.
  • Yield: 62%.

Key Data :

Step Reagents Solvent Temp (°C) Yield (%) Source
Suzuki Coupling (CH₃)₃Bpin, Pd(PPh₃)₄ Dioxane/H₂O 90 68
Ullmann Coupling C₈H₁₇OH, CuI DMSO 110 62

Comparative Analysis of Methods

Yield and Scalability

  • Route 1 achieves the highest overall yield (78% → 89% → 88%) but requires multiple steps.
  • Route 2 is more direct but suffers from moderate bromination yields (76%).
  • Route 3 offers modularity but lower yields due to coupling inefficiencies.

Regioselectivity and Byproducts

  • Electrophilic bromination (Route 1) ensures ortho selectivity, while radical bromination (Route 2) may produce minor para byproducts.
  • Coupling reactions (Route 3) minimize byproducts but demand stringent conditions.

Industrial Applicability

  • Route 1 is preferred for large-scale synthesis due to established protocols.
  • Route 3 remains experimental, with optimization needed for cost-effective catalysis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-tert-butyl-1-(octyloxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-tert-butyl-1-(octyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-tert-butyl-1-(octyloxy)benzene involves its interaction with molecular targets through its functional groups. The bromine atom and tert-butyl group can influence the compound’s reactivity and binding affinity. The octyloxy group can enhance the compound’s solubility and interaction with hydrophobic environments. These interactions can affect various molecular pathways and biological processes .

Comparison with Similar Compounds

1-Bromo-4-(octyloxy)benzene

  • Structure : Lacks the tert-butyl group at C4.
  • Lower molecular weight (287.2 vs. ~341.3) due to the absence of the tert-butyl group.
  • Applications : Intermediate in synthesizing liquid crystals and surfactants .

2-Bromo-4-tert-butyl-1-(methoxymethoxy)benzene

  • Structure : Methoxymethoxy (CH₃OCH₂O−) replaces the octyloxy group.
  • Key Differences: Solubility: The shorter methoxymethoxy chain reduces lipophilicity, limiting solubility in non-polar solvents compared to the octyloxy analog. Reactivity: Methoxymethoxy groups are more labile under acidic conditions, enabling selective deprotection in multi-step syntheses .

Oligo{(phenyl-C61-butyric acid methyl ester)-alt-[1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene]} (OPCBMMB)

  • Structure : Contains two octyloxy groups and bromomethyl substituents on a benzene ring.
  • Key Differences :
    • Conductivity : OPCBMMB exhibits enhanced electrical conductivity (up to 1.5 × 10⁻³ S/cm) in chloroform-cast films due to improved π-π stacking from dual octyloxy chains .
    • Application : Used in fullerene-polymer blends for organic photovoltaics, where the target compound’s single octyloxy group may offer less steric disruption in thin-film morphologies.

1-Bromo-4-tert-butylbenzene

  • Structure : Lacks the octyloxy group.
  • Key Differences :
    • Polarity : The absence of the octyloxy group reduces solubility in organic solvents (e.g., toluene, chloroform).
    • Thermal Stability : tert-Butyl groups enhance thermal stability (decomposition temperature >250°C), a property retained in the target compound .

Physicochemical and Functional Comparisons

Steric and Electronic Effects

  • Steric Hindrance : The tert-butyl group in 2-Bromo-4-tert-butyl-1-(octyloxy)benzene imposes significant steric bulk, slowing electrophilic substitution at C4. In contrast, analogs like 1-Bromo-4-(octyloxy)benzene undergo faster bromine displacement .
  • Electronic Effects : The electron-donating octyloxy group (+M effect) deactivates the benzene ring, directing further substitutions to the meta-position relative to the alkoxy group.

Solubility and Lipophilicity

  • Octyloxy vs. Shorter Chains: The octyloxy chain increases logP (lipophilicity) by ~3.5 units compared to methoxymethoxy, enhancing compatibility with non-polar polymer matrices (e.g., P3HT) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Applications Conductivity (S/cm)
This compound Br, t-Bu, C₈H₁₇O 341.3 Polymer blends, catalysis Under investigation
1-Bromo-4-(octyloxy)benzene Br, C₈H₁₇O 287.2 Surfactants, liquid crystals N/A
OPCBMMB BrCH₂, 2×C₈H₁₇O 1,200–1,500* Organic photovoltaics 1.5 × 10⁻³ (CHCl₃)
2-Bromo-4-tert-butyl-1-(methoxymethoxy)benzene Br, t-Bu, CH₃OCH₂O− 273.2 Catalytic ligand systems N/A

*Estimated based on polymer molecular weight ranges .

Q & A

Basic: What are the established synthetic routes for 2-Bromo-4-tert-butyl-1-(octyloxy)benzene, and what factors influence the choice of bromination agents?

Answer:
The synthesis typically involves electrophilic aromatic substitution (EAS) on a pre-functionalized benzene derivative. A common approach is bromination of 4-tert-butyl-1-(octyloxy)benzene using bromine (Br₂) in the presence of Lewis acid catalysts like FeBr₃ or AlCl₃ . Alternative methods may employ N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., acetonitrile) for regioselective bromination at the ortho position relative to the tert-butyl group . The choice of bromination agent depends on reaction scalability, regioselectivity requirements, and compatibility with existing substituents (e.g., avoiding cleavage of the octyloxy group).

Advanced: How does the incorporation of this compound into fullerene-based polymers affect their electrical conductivity under different solvent conditions?

Answer:
When integrated into fullerene-polymer blends (e.g., P3HT:fullerene systems), this compound acts as a structural modifier. Solvent choice (e.g., xylene vs. chloroform) significantly impacts film morphology and conductivity. For instance, xylene-cast films exhibit enhanced conductivity due to improved polymer-fullerene phase separation, whereas chloroform promotes amorphous structures with lower charge mobility . Advanced characterization techniques like grazing-incidence X-ray scattering (GIWAXS) and space-charge-limited current (SCLC) measurements are recommended to correlate solvent polarity with carrier mobility and trap density.

Basic: What spectroscopic techniques are recommended for characterizing the structural integrity of this compound post-synthesis?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and purity (e.g., distinguishing tert-butyl protons at ~1.3 ppm and octyloxy methylene signals at ~3.4–4.0 ppm) .
  • FT-IR : To verify bromine incorporation (C-Br stretch ~550–600 cm⁻¹) and ether linkage integrity (C-O-C stretch ~1250 cm⁻¹).
  • GC-MS/HPLC : For quantitative purity assessment, especially to detect residual starting materials or regiochemical byproducts .

Advanced: What strategies can resolve contradictions in reported conductivity data when using this compound in polymer-fullerene blends?

Answer:
Discrepancies often arise from variations in solvent evaporation rates, annealing conditions, or fullerene-polymer stoichiometry. To address these:

Controlled Solvent Casting : Standardize solvent removal protocols (e.g., slow vs. rapid drying) to minimize batch-to-batch variability .

Morphological Analysis : Use atomic force microscopy (AFM) and transmission electron microscopy (TEM) to correlate film microstructure with conductivity trends .

Statistical Design of Experiments (DoE) : Apply factorial designs to isolate the impact of individual variables (e.g., solvent boiling point, annealing temperature) .

Basic: What are the critical parameters to optimize during the purification of this compound to achieve high yield and purity?

Answer:

  • Recrystallization Solvent Selection : Use non-polar solvents (e.g., hexane) to exploit solubility differences between the product and bromination byproducts .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., hexane:ethyl acetate 9:1) to separate regioisomers.
  • Distillation : For large-scale purification, fractional distillation under reduced pressure minimizes thermal decomposition of the octyloxy group .

Advanced: How does the steric hindrance from the tert-butyl group influence the reactivity of this compound in cross-coupling reactions?

Answer:
The tert-butyl group imposes significant steric hindrance, reducing accessibility to the bromine atom in reactions like Suzuki-Miyaura coupling. Strategies to mitigate this include:

  • Ligand Optimization : Bulky ligands (e.g., SPhos) enhance catalytic activity by stabilizing the transition state .
  • Microwave-Assisted Synthesis : Elevated temperatures and pressures improve reaction kinetics without side-product formation .
  • Computational Modeling : Density functional theory (DFT) calculations predict steric effects on transition-state geometries, guiding catalyst selection .

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